Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4bbeta,8abeta,9abeta)-
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Overview
Description
Dodecahydro-1,4-methano-1H-fluorene, (1alpha,4alpha,4abeta,4bbeta,8abeta,9abeta)- is a complex organic compound with the molecular formula C14H22 . It is a polycyclic hydrocarbon with a unique structure that includes multiple stereocenters, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecahydro-1,4-methano-1H-fluorene involves multiple steps, typically starting with simpler hydrocarbons. The process often includes hydrogenation reactions under high pressure and temperature to achieve the desired polycyclic structure . Specific catalysts and solvents are used to facilitate these reactions, ensuring the correct stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of Dodecahydro-1,4-methano-1H-fluorene is scaled up using large reactors that can handle the high pressures and temperatures required for hydrogenation. Continuous flow reactors are often employed to improve efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-1,4-methano-1H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: In these reactions, one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or other hydrocarbons .
Scientific Research Applications
Dodecahydro-1,4-methano-1H-fluorene has several applications in scientific research:
Chemistry: It is used as a model compound for studying polycyclic hydrocarbon reactions and mechanisms.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism by which Dodecahydro-1,4-methano-1H-fluorene exerts its effects involves interactions with specific molecular targets and pathways. Its polycyclic structure allows it to fit into various biological receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique stereochemistry plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[9.2.1.02,10.03,8]tetradecane: Another polycyclic hydrocarbon with a similar structure but different stereochemistry.
Dodecahydro-1H-fluorene: A related compound with fewer hydrogen atoms and a simpler structure.
Uniqueness
Dodecahydro-1,4-methano-1H-fluorene stands out due to its multiple stereocenters and complex polycyclic structure. This makes it a valuable compound for studying stereochemistry and its effects on chemical and biological activity .
Properties
CAS No. |
100680-28-2 |
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Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
(1R,2R,3R,8R,10R,11S)-tetracyclo[9.2.1.02,10.03,8]tetradecane |
InChI |
InChI=1S/C14H22/c1-2-4-12-9(3-1)8-13-10-5-6-11(7-10)14(12)13/h9-14H,1-8H2/t9-,10+,11-,12-,13-,14-/m1/s1 |
InChI Key |
XUVGPMDIOLPKQO-KLVXDSBYSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@H]3[C@@H]2[C@@H]4CC[C@H]3C4 |
Canonical SMILES |
C1CCC2C(C1)CC3C2C4CCC3C4 |
Origin of Product |
United States |
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